![molecular formula C19H20ClF3N2O3S2 B5067039 N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, sulfur-containing groups, and halogens will significantly influence its structure. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzylthio group might undergo reactions at the benzylic position . The chloro-trifluoromethyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would determine properties like solubility, melting point, boiling point, and reactivity .properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3S2/c1-30(27,28)25(17-11-15(19(21,22)23)7-8-16(17)20)12-18(26)24-9-10-29-13-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWOPCHOANIZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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